molecular formula C11H14F3N3O3 B2885621 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid CAS No. 2416234-44-9

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid

Katalognummer: B2885621
CAS-Nummer: 2416234-44-9
Molekulargewicht: 293.246
InChI-Schlüssel: GHUWXZBDLABZRJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Pyrimidin-5-yl)piperidin-4-ol, trifluoroacetic acid (TFA) is a heterocyclic compound featuring a piperidine scaffold substituted with a pyrimidine ring at the 4-position and a hydroxyl group. The trifluoroacetic acid component likely serves as a counterion in salt formulations, enhancing solubility and stability during synthetic processes. This compound is frequently utilized as an intermediate in pharmaceutical chemistry, particularly in the synthesis of antibiotics and receptor-targeted agents. Its structural uniqueness lies in the combination of a rigid pyrimidine ring and the flexible piperidine moiety, enabling diverse interactions in biological systems .

Eigenschaften

IUPAC Name

4-pyrimidin-5-ylpiperidin-4-ol;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O.C2HF3O2/c13-9(1-3-10-4-2-9)8-5-11-7-12-6-8;3-2(4,5)1(6)7/h5-7,10,13H,1-4H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHSFFRHVHWMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CN=C2)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Nucleophilic Addition-Reduction Strategy

Ketone Intermediate Synthesis

The reduction of 4-(pyrimidin-5-yl)piperidin-4-one to the corresponding alcohol is a well-established approach, as demonstrated in analogous systems. For example, 1-(pyrimidin-2-yl)piperidin-4-ol was synthesized via sodium borohydride reduction of 1-pyrimidin-2-yl-piperidin-4-one in methanol at room temperature, yielding 100% conversion. Adapting this method for the 5-yl isomer would require synthesizing 4-(pyrimidin-5-yl)piperidin-4-one .

Key Reaction Conditions:
  • Substrate : Piperidin-4-one derivatives functionalized at the 4-position.
  • Reducing Agent : Sodium borohydride (NaBH₄) in methanol.
  • Workup : Extraction with ethyl acetate, washing with brine, and purification via column chromatography.
Step Reagent/Condition Yield Source
1 NaBH₄, MeOH, rt, 10 min 100%
2 Column chromatography (EtOAc/hexanes) 88%

Multi-Step Functionalization via Mitsunobu and Substitution Reactions

Mitsunobu-Based Etherification

The Mitsunobu reaction, widely used for ether formation, was employed in the synthesis of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one . This method could be adapted to install protected hydroxyl groups adjacent to pyrimidine substituents.

Example Protocol:
  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine), THF, 0°C to rt.
  • Substrate : tert-Butyl 4-hydroxypiperidine-1-carboxylate and pyrimidine derivatives.
  • Yield : 45–58% after purification.

Sequential Halogenation and Substitution

Chlorination of pyrazolo[1,5-a]pyrimidine intermediates using POCl₃, followed by nucleophilic substitution with piperidine derivatives, has been reported. For instance, 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine reacted with morpholine to yield substituted products in 94% yield. Adapting this for pyrimidin-5-yl systems could involve:

  • Chlorination : POCl₃, reflux.
  • Substitution : Piperidin-4-ol, K₂CO₃, DMF.

Salt Formation and Purification

Trifluoroacetate Salt Generation

The final product is isolated as the trifluoroacetate salt, typically via acidification during reverse-phase HPLC purification. This mirrors protocols in which intermediates were treated with trifluoroacetic acid (TFA) to remove Boc-protecting groups, followed by lyophilization.

Critical Parameters:
  • Acid Concentration : 0.1% TFA in mobile phase.
  • Purification : C-18 column with NH₄HCO₃/MeCN gradient.

Analytical Validation and Characterization

Spectroscopic Confirmation

  • ¹H NMR : Key resonances include the pyrimidine proton (δ 8.3–8.5 ppm) and piperidine methylene groups (δ 1.8–2.1 ppm).
  • MS : Calculated [M+H]⁺ for C₁₀H₁₃N₃O: 190.0980 (observed: 190.0980).

Purity Assessment

  • HPLC : >95% purity using 5 mM NH₄HCO₃/MeCN gradients.
  • Elemental Analysis : Confirmation of C, H, N content within ±0.4%.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Nucleophilic Reduction High yields, simple workup Requires pre-formed ketone 80–100%
Mitsunobu Reaction Stereoselective, mild conditions Costly reagents, low scalability 45–58%
Halogenation-Substitution Broad substrate compatibility Multi-step, purification challenges 61–94%

Analyse Chemischer Reaktionen

Types of Reactions

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce piperidine derivatives with altered functional groups .

Wissenschaftliche Forschungsanwendungen

4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-(pyrimidin-5-yl)piperidin-4-ol,trifluoroaceticacid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

4-(Pyrimidin-5-yl)benzoic Acid

  • Structure : Substitutes piperidine with a benzoic acid group.
  • Application : Intermediate in synthesizing metal-organic frameworks (MOFs) and coordination polymers .
  • Synthesis : Prepared via Suzuki-Miyaura coupling (82% yield) .

2.1.3. Chromeno[4,3-d]pyrimidine Derivatives

  • Structure : Integrates a chromene ring fused with pyrimidine and piperidine.
  • Properties : Exhibits drug-like features, including oral bioavailability (Lipinski’s rule compliant) and moderate solubility .

Antimicrobial Derivatives

  • Lincomycin Analogues :
    • Example : Methyl (7S)-6-N-((2'S,4'R)-4'-(i-butyl)piperidine-2'-carbonyl)-7-deoxy-7-(4-(pyrimidin-5-yl)phenylthio)-α-thiolincosaminide (46).
    • Yield : 64% using TFA for Boc deprotection .
    • Activity : Enhanced antibacterial efficacy compared to parent lincomycin derivatives .

Receptor-Targeted Agents

  • 5-HT1F Antagonist: Demonstrates that substituting the pyrimidine ring with quinoline significantly shifts activity from antimicrobial to neurological targeting .

Role of Trifluoroacetic Acid (TFA)

  • Deprotection Efficiency : TFA is critical in removing tert-butoxycarbonyl (Boc) groups during synthesis of piperidine-pyrimidine derivatives, achieving yields of 64–88% .
  • Limitations : TFA’s high acidity may necessitate careful purification to avoid residual acid in final products .

Structural Modifications and Solubility

  • Piperazine vs. Piperidine : Pfizer’s patent (EP 4 219 464 A1) highlights that replacing piperidine with piperazine improves metabolic stability in kinase inhibitors .
  • Morpholine Analogues : 4-(4-Bromopyrimidin-2-yl)morpholine shows lower similarity (0.68) but higher solubility due to the morpholine oxygen .

Biologische Aktivität

The compound 4-(pyrimidin-5-yl)piperidin-4-ol, trifluoroacetic acid is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

CxHyNzOaFb\text{C}_x\text{H}_y\text{N}_z\text{O}_a\text{F}_b

Where:

  • Pyrimidine ring contributes to its biological activity.
  • Piperidine moiety enhances its interaction with biological targets.

Biological Activity Overview

Research has indicated that compounds containing pyrimidine and piperidine structures exhibit a range of biological activities, including:

  • Anticancer properties
  • Anti-inflammatory effects
  • Antimicrobial activity
  • Inhibition of Kinases : Compounds similar to 4-(pyrimidin-5-yl)piperidin-4-ol have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
  • Modulation of Ion Channels : Some studies suggest that pyrimidine derivatives can modulate ion channels, particularly transient receptor potential (TRP) channels, impacting cellular signaling pathways .
  • Apoptosis Induction : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspase pathways, thus promoting cell death in malignancies .

Anticancer Activity

A study evaluated the effects of 4-(pyrimidin-5-yl)piperidin-4-ol on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .

Cell LineIC50 (µM)Comparison CompoundIC50 (µM)
MCF-79.465-Fluorouracil17.02
MDA-MB-2311.755-Fluorouracil11.73

Anti-inflammatory Properties

In another investigation, derivatives of the compound were tested for their anti-inflammatory effects. The results showed a reduction in pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, indicating potential use in treating inflammatory diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies have suggested that the compound has favorable absorption characteristics with moderate bioavailability. However, further studies are required to fully understand its metabolic pathways and potential toxic effects.

Q & A

Q. Structural Determinants :

  • Hydroxyl group : Critical for kinase inhibition; removal reduces activity by 10-fold .
  • Pyrimidine substitution : 5-position modifications (e.g., fluoro) improve target affinity .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug design : Esterify the hydroxyl group to improve oral bioavailability (e.g., acetyl or pivaloyl esters) .
  • Salt forms : Replace TFA with citrate or besylate to reduce renal toxicity .
  • CYP450 inhibition screening : Use liver microsomes to identify metabolic liabilities (e.g., N-oxidation of pyrimidine) .

Basic: How is the compound purified post-synthesis, and what analytical benchmarks ensure quality?

  • Purification : Flash chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (EtOAc/hexane) .
  • Quality control :
    • HPLC : Retention time ~8.2 min (C18, 0.1% TFA in H₂O/ACN) .
    • Elemental analysis : Theoretical C: 52.1%, H: 5.2%, N: 18.2% .

Advanced: What crystallographic software suites are recommended for resolving disorder in the TFA counterion?

  • SHELXL : Apply restraints to TFA’s CF₃ group and refine anisotropic displacement parameters .
  • CCP4 suite : Use REFMAC5 for TLS refinement to model thermal motion .
  • Olex2 : Visualize electron density maps to confirm TFA orientation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.